3-Dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid benzyl ester
Overview
Description
“3-Dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid benzyl ester” is a chemical compound with the CAS Number: 727382-73-2. It has a molecular weight of 288.35 . The IUPAC name for this compound is benzyl (Z)-3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20N2O3/c1-17(2)10-14-11-18(9-8-15(14)19)16(20)21-12-13-6-4-3-5-7-13/h3-7,10H,8-9,11-12H2,1-2H3/b14-10- . This code can be used to generate the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound appears as a yellow liquid or a viscous low melting point solid . The storage temperature is 0-5°C .Scientific Research Applications
New Oxidatively Removable Carboxy Protecting Groups
Research by Kim and Misco (1985) explored oxidatively removable carboxy protecting groups, including derivatives similar to 3-Dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid benzyl ester. Their study highlighted the efficient oxidation of such compounds using specific reagents, indicating potential applications in organic synthesis and pharmaceuticals (Kim & Misco, 1985).
Synthesis of Pyrimidinecarboxylates
Schenone et al. (1990) investigated the reaction of related dimethylaminomethylene compounds with dinucleophiles. They reported the synthesis of various pyrimidinecarboxylates, demonstrating the utility of these compounds in the synthesis of heterocyclic compounds, which are significant in drug discovery (Schenone, Sansebastiano & Mosti, 1990).
Spatial Structure Studies
The research by Turchin et al. (1969) on isomeric dimethyl esters of 4-hydroxypiperidine-2, 6-dicarboxylic acid revealed insights into the spatial structures of compounds related to this compound. This research aids in understanding the conformations and reactivity of similar compounds (Turchin, Nikit-skaya, Sheinker & Rubtsov, 1969).
Microwave-Assisted Solvent-Free Organic Reactions
Panunzio et al. (2004) demonstrated the efficient and quick preparation of dihydropyridine rings from compounds including 2-dimethylaminomethylene-5-substituted-3-oxo-pent-4-enoic acid benzyl esters under solvent-free conditions. This methodology can be crucial in green chemistry and rapid synthesis of bioactive molecules (Panunzio, Lentini, Campana, Martelli, Tamanini & Vicennati, 2004).
Crystal Engineering of Supramolecular Assemblies
Arora and Pedireddi's (2003) study on supramolecular assemblies involving aza donor molecules and benzenetetracarboxylic acid provides insight into the potential for creating complex molecular structures using components like this compound. This research contributes to the field of crystal engineering and the design of novel molecular architectures (Arora & Pedireddi, 2003).
Safety and Hazards
Properties
IUPAC Name |
benzyl (3Z)-3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-17(2)10-14-11-18(9-8-15(14)19)16(20)21-12-13-6-4-3-5-7-13/h3-7,10H,8-9,11-12H2,1-2H3/b14-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGRPOTZWCEXPE-UVTDQMKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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